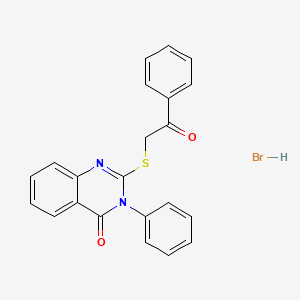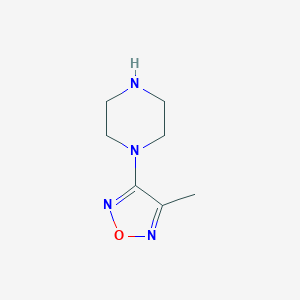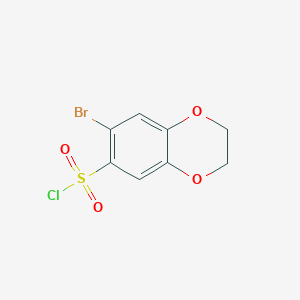
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
描述
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazolinone family and is known to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. It may also induce apoptosis in cancer cells by activating certain pathways within the cells.
Biochemical and Physiological Effects:
Studies have shown that 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide exhibits various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines. It has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. In addition, this compound has been reported to exhibit anti-tumor properties by inhibiting the formation of blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
The advantages of using 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide in lab experiments include its ability to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
未来方向
The potential therapeutic applications of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide have generated interest in further research. Some of the future directions for research include:
1. Investigating the mechanism of action of this compound in more detail to better understand its anti-inflammatory, anti-cancer, and anti-tumor properties.
2. Developing more efficient synthesis methods to increase the yield of the synthesis process.
3. Conducting more preclinical studies to evaluate the safety and efficacy of this compound in animal models.
4. Investigating the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
5. Developing new formulations of this compound to improve its solubility and bioavailability.
Conclusion:
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is a synthetic compound that has potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-tumor properties and has been the focus of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
科学研究应用
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide has been the focus of scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-phenacylsulfanyl-3-phenylquinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S.BrH/c25-20(16-9-3-1-4-10-16)15-27-22-23-19-14-8-7-13-18(19)21(26)24(22)17-11-5-2-6-12-17;/h1-14H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGXSUBMYMWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)


![6-Hydrazinylbenzo[d]thiazole](/img/structure/B3268009.png)

![2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole](/img/structure/B3268024.png)



![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester](/img/structure/B3268058.png)


![Tert-butyl 2-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B3268072.png)